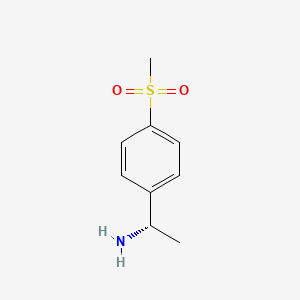

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine

Description

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine is a chiral amine featuring a methylsulfonyl (-SO₂CH₃) substituent at the para position of a phenyl ring attached to an ethylamine backbone. The (S)-enantiomer is distinguished by its stereochemical configuration, which often influences biological activity, pharmacokinetics, and receptor binding . This compound is frequently utilized in pharmaceutical research as a building block for drug candidates, particularly in kinase inhibitors and central nervous system (CNS) therapeutics . Its hydrochloride salt (CAS 1212202-62-4) is commonly employed for improved solubility and stability .

Properties

IUPAC Name |

(1S)-1-(4-methylsulfonylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAMLZUKCSRXAF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426124 | |

| Record name | (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037798-64-3 | |

| Record name | (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine can be achieved through several methods. One common approach involves the use of the Gabriel Synthesis, which is a classical method for producing primary amines from alkyl halides. This method utilizes phthalimide to prevent over-alkylation, ensuring the selective creation of primary amines . The synthesis proceeds through a series of steps: the generation of a phthalimide anion through nucleophilic substitution, the formation of N-alkylphthalimide via a second nucleophilic substitution, and the final hydrolysis to yield the primary amine.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically employ advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₃NO₂S

- Molecular Weight : Approximately 199.27 g/mol

- Structure : The compound features a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This unique structure contributes to its distinct chemical behavior and biological activity.

Research indicates that (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine interacts with various neurotransmitter systems, particularly serotonin and dopamine pathways. Its potential applications include:

- Mood Regulation : The compound may influence mood and anxiety-related behaviors through its interaction with serotonin receptors.

- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against several cancer cell lines, inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Properties : Investigations have shown potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Drug Development

This compound is being studied for its pharmacological properties, including:

- Binding Affinity Studies : Initial data suggest that it may have a binding affinity to various receptors involved in mood regulation, necessitating further studies to elucidate its full pharmacological profile.

- Therapeutic Potential : Its unique structure allows for interactions with multiple biological targets, indicating potential therapeutic applications in treating mood disorders and inflammation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, with significant alterations in gene expression related to tumor suppression .

Case Study 2: Anti-inflammatory Potential

In vitro studies tested the compound's anti-inflammatory effects using human cell lines. Results suggested a reduction in pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Stereoisomers: (R)-1-(4-(Methylsulfonyl)phenyl)ethanamine

The (R)-enantiomer (CAS 1038393-47-3) shares identical physical and chemical properties with the (S)-form except for optical rotation and stereospecific interactions. Studies suggest enantiomeric purity significantly impacts biological activity. For instance, in kinase inhibitor development, the (S)-enantiomer may exhibit superior target affinity due to spatial compatibility with chiral binding pockets .

Positional Isomers: 2-(4-(Methylsulfonyl)phenyl)ethan-1-amine

This compound (CAS 153402-45-0) differs by the attachment of the ethylamine chain to the phenyl ring, forming a benzylamine derivative rather than a phenethylamine.

Derivatives with Additional Substituents: (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

This derivative (CAS 608141-42-0) introduces ethoxy and methoxy groups on the phenyl ring, enhancing solubility via polar interactions. The methylsulfonyl group remains critical for hydrogen bonding, but the added substituents may modulate metabolic stability and blood-brain barrier penetration .

High-Similarity Analog: 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidine

With a similarity score of 0.95 (CAS 346688-38-8), this compound replaces the ethylamine chain with a piperidine ring. The methylsulfonylphenyl group is retained, but the piperidine moiety introduces basicity and conformational rigidity, favoring interactions with G-protein-coupled receptors (GPCRs) .

| Property | Target Compound | Piperidine Analog |

|---|---|---|

| CAS Number | 1037798-64-3 | 346688-38-8 |

| Similarity Score | N/A | 0.95 |

| Structural Feature | Flexible ethylamine | Rigid piperidine ring |

Ortho-Substituted Analog: 2-(2-(Methylsulfonyl)phenyl)ethanamine

In this isomer (CAS 933705-18-1), the methylsulfonyl group occupies the ortho position, leading to steric hindrance and altered electronic effects. Such modifications often reduce binding affinity in enzyme assays due to unfavorable spatial interactions .

Biological Activity

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine, also known as (S)-1-(4-methylsulfonylphenyl)ethanamine hydrochloride, is a chiral compound with a significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₃NO₂S

- Molecular Weight : 199.27 g/mol

The compound features a methylsulfonyl group attached to a phenyl ring, connected to an ethanamine moiety, which contributes to its distinct biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems. Here are some key findings:

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

- Pharmacological Potential : It has been investigated for its potential as a pharmacological agent due to its interaction with specific receptors.

The mechanism of action of this compound involves several pathways:

- Receptor Binding : The compound is believed to interact with various serotonin receptors, particularly the 5-HT2A receptor, leading to modulation of neurotransmission and signaling pathways.

- Inhibition of Monoamine Oxidase (MAO) : This compound may inhibit MAO activity, preventing the breakdown of monoamines and increasing their availability in the synaptic cleft.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Influences serotonin and dopamine pathways for mood regulation. |

| Receptor Interaction | Potential binding to serotonin receptors affecting anxiety-related behaviors. |

| Enzyme Inhibition | Possible inhibition of monoamine oxidase, increasing monoamine availability. |

Case Study: Pharmacological Evaluation

A study evaluated the anti-inflammatory properties of related compounds with a methylsulfonyl group. The results indicated significant reductions in inflammation in animal models compared to standard treatments like diclofenac sodium. This suggests that compounds with similar structures could have therapeutic implications in pain management .

In Vitro Studies

In vitro assays have shown that this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to it demonstrated varying degrees of inhibition on cancer cell proliferation, indicating its potential as an anticancer agent .

Safety Profile

Despite its promising biological activities, safety assessments indicate that this compound can cause skin irritation and is harmful if ingested. Thus, careful handling is necessary during research and application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.